Amorolfine

Description

Historical Context of Amorolfine Discovery and Development in Antifungal Therapy

The development of antifungal therapies evolved significantly in the latter half of the 20th century, moving beyond early treatments to more specific, targeted agents. nih.gov this compound, a phenyl-propyl-morpholine derivative, emerged from this period of innovation. chemicalbook.com It was developed by Roche and introduced to the market in 1981. chemicalbook.comnih.gov The compound, also identified by its code Ro 14-4767/002, represented a notable advancement in the morpholine (B109124) class of antifungals. newdrugapprovals.org

Initially, research focused on its topical efficacy, particularly for superficial fungal infections of the skin and nails, such as onychomycosis and dermatomycoses. chemicalbook.comresearchgate.net This focus was partly due to its lack of significant activity in experimental models of systemic mycoses when administered orally, which was postulated to be a result of extensive protein binding or rapid metabolism. chemicalbook.comresearchgate.netdrfungus.org Consequently, its development centered on formulations designed for direct application to the site of infection, such as creams and, most notably, a nail lacquer. chemicalbook.comresearchgate.net

Table 1: Key Milestones in this compound's Development

| Year | Milestone | Reference |

|---|---|---|

| 1981 | This compound is introduced as a new morpholine derivative antifungal. | chemicalbook.comnih.gov |

| 1990 | This compound is noted as one of the more recently developed broad-spectrum antifungal drugs. | nih.gov |

| 1991 | The compound is launched under the trade name Loceryl. | newdrugapprovals.org |

| 2003 | Topical this compound is approved by the Indian Central Licencing Authority in cream and nail lacquer forms. | nih.gov |

| 2020 | A new lotion formulation of this compound is developed for extensive or hairy skin areas. | nih.gov |

Morpholine Antifungals: Classification and Research Significance of this compound within the Class

This compound is a member of the morpholine class of antifungals, a group of compounds characterized by a morpholine ring structure. wikipedia.orgebi.ac.uk This class also includes agents primarily used as agricultural fungicides, such as fenpropimorph (B1672530) and tridemorph. wikipedia.orgnih.gov Within this classification, this compound is one of the few morpholine derivatives developed for human medicine. nih.gov

The research significance of this compound lies in its distinct and dual mechanism of action on the ergosterol (B1671047) biosynthesis pathway, which is critical for the structure and function of the fungal cell membrane. researchgate.netpatsnap.com Unlike azole antifungals that inhibit the C14-demethylase enzyme, or allylamines that inhibit squalene (B77637) epoxidase, this compound acts on two later steps in the pathway. nih.govnih.gov

This compound's Dual Inhibition Mechanism:

Inhibition of Δ14-reductase: It blocks the reduction of sterols at the C14 position. researchgate.netdrfungus.orgnih.gov

Inhibition of Δ7-Δ8-isomerase: It inhibits the isomerization of sterols between the C7 and C8 positions. researchgate.netdrfungus.orgnih.gov

This dual inhibition leads to the depletion of ergosterol and a simultaneous accumulation of non-functional, atypical spherical sterols, such as ignosterol, within the fungal cell membrane. nih.govresearchgate.netdrfungus.orgwikipedia.org This disruption compromises the membrane's integrity and function, leading to fungistatic or fungicidal effects, depending on the concentration. chemicalbook.comresearchgate.net This unique two-pronged attack is a key area of research, as it may present a higher barrier to the development of fungal resistance compared to agents targeting a single enzyme. nih.govpatsnap.com

Table 2: Research Profile of this compound within Morpholine Antifungals

| Compound | Primary Application | Key Research Focus |

|---|---|---|

| This compound | Human Medicine (Topical) | Dual inhibition of Δ14-reductase and Δ7-Δ8-isomerase in fungal ergosterol synthesis. researchgate.netdrfungus.orgnih.gov |

| Fenpropimorph | Agriculture (Fungicide) | Inhibition of ergosterol biosynthesis, primarily used for controlling cereal diseases. nih.gov |

| Tridemorph | Agriculture (Fungicide) | Systemic fungicide used to control powdery mildew in cereals. nih.gov |

Current Research Landscape and Future Directions for this compound Studies

The current research landscape for this compound continues to explore its therapeutic potential, primarily focusing on optimizing its use and expanding its applications. A significant area of investigation is its use in combination therapies. Studies have shown that combining topical this compound with systemic antifungals like fluconazole (B54011), terbinafine (B446), or itraconazole (B105839) can lead to higher cure rates and potentially reduce the required duration of systemic treatment for onychomycosis. nih.govnih.gov

Recent research has also delved into the sporicidal activity of this compound. One study demonstrated that this compound is effective at killing dormant fungal cells (spores) of common pathogens like Trichophyton rubrum and Candida albicans, which may contribute to reducing the high recurrence rates of fungal infections. researchgate.net The development of new formulations is another active research direction, with a 0.25% lotion being developed to improve application on extensive or hairy skin areas. nih.gov

Future directions for this compound studies are likely to include:

Expanded Combination Trials: Further investigation into synergistic effects with other new and existing antifungal agents to combat resistant strains and improve clinical outcomes. nih.govijced.org

Mechanisms of Action: Deeper exploration of its effects on the fungal cell beyond ergosterol depletion, including its impact on the cell wall, where increased chitin (B13524) deposits have been observed. researchgate.netdrfungus.org

Novel Delivery Systems: Research into advanced topical delivery systems that could enhance its penetration through the dense keratin (B1170402) of the nail plate, thereby increasing bioavailability at the site of infection.

Broad-Spectrum Applications: Investigating its efficacy against a wider range of fungal pathogens, particularly emerging and less common species that cause superficial mycoses. nih.gov

Resistance Monitoring: Ongoing surveillance and research into the potential for fungal resistance to this compound, despite its dual mechanism of action.

Table 3: Summary of Recent Research Findings on this compound

| Research Area | Key Finding | Reference |

|---|---|---|

| Combination Therapy | Combining this compound nail lacquer with oral fluconazole results in a higher mycological cure rate for fingernail onychomycosis than fluconazole alone. | nih.gov |

| Sporicidal Effects | This compound demonstrates effective sporicidal action against microconidia and chlamydospores, which may help prevent infection recurrence. | researchgate.net |

| New Formulations | A 0.25% lotion formulation has been developed and tested, showing non-inferiority to the 0.25% cream for treating dermatophytosis. | nih.gov |

| Nail Penetration | In vitro studies confirm that this compound penetrates the nail plate, exhibiting potent antifungal activity against Trichophyton rubrum. | researchgate.net |

| Pharmacokinetics | Nail concentrations of this compound increase over time with consistent application and are influenced by factors such as gender and nail characteristics. | nih.gov |

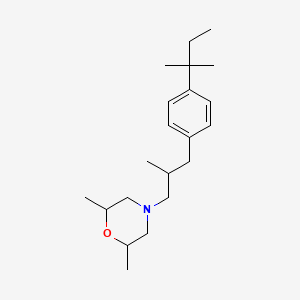

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S,6R)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22/h8-11,16-18H,7,12-15H2,1-6H3/t16?,17-,18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHLMHIZUIDKOO-AYHJJNSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2C[C@H](O[C@H](C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046690 | |

| Record name | Amorolfine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78613-35-1 | |

| Record name | Amorolfine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78613-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amorolfine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09056 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amorolfine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Amorolfine S Antifungal Action

Potential Interactions with Other Fungal Metabolic Processes

The profound alterations induced by amorolfine in the fungal cell membrane extend beyond mere structural damage, leading to significant interactions with other vital fungal metabolic processes. The compromised integrity of the cell membrane, resulting from ergosterol (B1671047) depletion and abnormal sterol accumulation, directly impacts membrane permeability. wikipedia.orgmims.com This altered permeability disrupts the controlled transport of essential ions, nutrients, and waste products across the cell membrane, which are critical for fungal survival and growth. wikipedia.orgmims.com

The disruption of membrane-dependent functions can indirectly affect various cellular metabolic pathways. For instance, processes requiring specific membrane-bound enzymes or precise ion gradients for optimal activity may become impaired. While direct inhibition of core metabolic processes such as DNA, RNA, protein, or carbohydrate synthesis has not been observed at inhibitory drug concentrations, the downstream consequences of a dysfunctional cell membrane can lead to a cascade of metabolic imbalances. fishersci.ca The accumulation of squalene (B77637), even if a secondary effect, represents a metabolic disruption as this precursor is shunted from its normal biosynthetic route. researchgate.net Ultimately, the severe compromise of the fungal cell membrane by this compound leads to impaired cell function, increased permeability, and eventual cell lysis and death, thereby halting all metabolic activities. wikipedia.orgmacsenlab.comresearchgate.netwikipedia.orgmims.commims.comfishersci.ca

Detailed research findings on the inhibitory effects of this compound and other antifungal agents on specific enzymes provide further insight into these interactions. For example, studies have characterized the inhibition of Trichophyton rubrum squalene epoxidase by various antimycotic agents, including this compound. uni.luciteab.comwikipedia.org

Table 1: Inhibition of Trichophyton rubrum Squalene Epoxidase by Antifungal Agents uni.luciteab.comwikipedia.org

| Antifungal Agent | IC₅₀ (nM) |

| Terbinafine (B446) | 15.8 |

| Naftifine (B1207962) | 114.6 |

| Tolciclate | 28.0 |

| Tolnaftate | 51.5 |

| This compound | 30,000 |

Furthermore, the in vitro activity of ergosterol biosynthesis inhibitors, including this compound, has been investigated against other pathogenic organisms, such as Leishmania donovani, highlighting their broader biological interactions. fishersci.dk

**Table 2: In vitro Anti-Leishmanial Activity against *Leishmania donovani*** fishersci.dk

| Compound | ED₅₀ (mg/L) |

| This compound | 1.6 |

| RO 43-3815 | 0.6 |

| RO 43-5955 | 0.9 |

| RO 43-8208 | 3.5 |

| RO 42-6589 | 2.2 |

| RO 43-0688 | 0.7 |

| Oxiconazole | 3.3 |

| Sodium Stibogluconate (Standard) | 5.5 |

| Meglumine Antimoniate (Standard) | 3.0 |

Antifungal Spectrum and Efficacy Studies of Amorolfine

In Vitro Susceptibility Profiling Against Fungal Pathogens

Amorolfine's in vitro spectrum is broad, encompassing dermatophytes, yeasts, dimorphic fungi, and various moulds. drfungus.orgnih.govoup.com

This compound exhibits potent fungicidal activity against dermatophytes. drfungus.orgnih.gov In vitro susceptibility testing has shown low minimum inhibitory concentrations (MICs) for common dermatophyte species. For instance, studies investigating isolates from dermatomycosis patients in China reported a general MIC range for dermatophytes from 0.01 to 0.08 µg/ml. nih.govamazonaws.comscilit.com

Detailed MIC data for specific dermatophytes are presented in Table 1.

Table 1: In Vitro Susceptibility of Dermatophytes to this compound (MIC µg/ml) nih.govamazonaws.comscilit.com

| Fungal Pathogen | MIC Range | MIC50 | MIC90 |

| Trichophyton rubrum | 0.01–0.08 | 0.04 | 0.04 |

| Trichophyton mentagrophytes | 0.01–0.08 | 0.04 | 0.08 |

| Epidermophyton floccosum | 0.01–0.08 | 0.02 | 0.04 |

Other dermatophytes such as Microsporum canis and Microsporum gypseum have also been found to be sensitive to this compound. nih.govresearchgate.net

This compound also demonstrates activity against various yeast species. For Candida parapsilosis, the MIC range is typically 0.5 to 16 µg/ml. nih.govamazonaws.comscilit.com While active, Candida albicans generally requires higher concentrations for inhibition compared to other Candida species. capes.gov.brnih.gov

Specific MIC data for Candida species are provided in Table 2.

Table 2: In Vitro Susceptibility of Yeasts to this compound (MIC µg/ml) nih.govamazonaws.comscilit.com

| Fungal Pathogen | MIC Range | MIC50 | MIC90 |

| Candida parapsilosis | 0.5–16 | 0.5 | 2 |

| Candida albicans | 0.125–64 | 4 | 64 |

This compound has also shown activity against Malassezia (Pityrosporum) and Cryptococcus species. ompj.org

Dimorphic fungi are highly susceptible to this compound. oup.com In vitro studies indicate that fungicidal concentrations for dimorphic fungi can be around 1 µg/ml after 48 hours of contact. oup.com

This compound's activity against moulds varies. It is less active against certain moulds, particularly Aspergilli and Zygomycetes, as well as Fusarium species. oup.com However, it shows good activity against other filamentous fungi that cause onychomycosis, such as Scopulariopsis spp. and Acremonium spp., and also Hendersonula and Alternaria. drfungus.orgoup.com

MIC data for several mould species are summarized in Table 3.

Table 3: In Vitro Susceptibility of Moulds to this compound (MIC µg/ml) nih.govamazonaws.comscilit.comcapes.gov.broup.com

| Fungal Pathogen | MIC Range | MIC50 | MIC90 | Geometric Mean MIC (for Zygomycetes) |

| Scopulariopsis spp. | 0.5–4 | N/A | N/A | N/A |

| S. brevicaulis | 0.01–0.5 | N/A | N/A | N/A |

| Acremonium spp. | 2–8 | N/A | N/A | N/A |

| Fusarium solani | 0.125–64 | 4 | 64 | N/A |

| Aspergillus flavus | 0.125–64 | 4 | 64 | N/A |

| Zygomycetes (e.g., Rhizopus oryzae, Mucor circinelloides, Absidia corymbifera) | 1–>16 | N/A | N/A | 9.19 |

This compound hydrochloride has demonstrated in vitro inhibitory activity against Pythium insidiosum, an oomycete that causes pythiosis. MICs for P. insidiosum isolates have been reported to range from 16 to 64 mg/L. nih.govibict.brnih.govresearchgate.net Electron microscopy studies have revealed that this compound hydrochloride induces morphological alterations in P. insidiosum hyphae, affecting the cell surface, intracellular organelles, cell wall, and plasma membrane. nih.govnih.gov

Comparative Efficacy with Other Antifungal Agents in Research Models

This compound's efficacy has been evaluated in various research models, often in comparison to other established antifungal agents. In vitro studies suggest that this compound can act synergistically with systemic antifungal agents such as ketoconazole (B1673606), griseofulvin (B1672149), and terbinafine (B446). drfungus.org Furthermore, in a murine model of dermatophytosis, combination therapy involving this compound with griseofulvin, terbinafine, itraconazole (B105839), or fluconazole (B54011) proved more effective than monotherapy with any of these agents alone. drfungus.org

A comparative in vitro study assessing the fungistatic and fungicidal action against Trichophyton rubrum revealed that this compound was more effective than bifonazole (B1667052) and ciclopiroxolamine. nih.gov In an in vitro model mimicking dermatophyte nail infection, this compound exhibited superior fungicidal activity. The Nail-Minimum Fungicidal Concentration (Nail-MFC) for T. rubrum growing on nail powder was significantly lower for this compound (mean 12.28 µg/ml, range 2–32 µg/ml) compared to ciclopiroxolamine (mean 24.13 µg/ml, range 16–32 µg/ml). Bifonazole, in contrast, was unable to achieve fungicidal effects in this model. oup.com

An in vitro nail penetration assay further highlighted this compound's potent antifungal activity. This compound 5% nail lacquer applied to healthy human cadaver nails resulted in significant zones of inhibition against Trichophyton rubrum, whereas several acid-based medical devices showed no such activity. nexttrillionsciences.com

Regarding sporicidal activity, an in vitro study comparing this compound with ciclopirox (B875), bifonazole, terbinafine, and fluconazole against fungal spores (microconidia of Trichophyton rubrum, chlamydospores of Epidermophyton floccosum, and blastospores of Candida albicans) demonstrated that this compound and ciclopirox had comparable sporicidal efficacy and kinetics. Both were more effective than fluconazole and bifonazole against microconidia and chlamydospores, and slightly more potent than terbinafine against chlamydospores and blastospores after 4 days of incubation at concentrations of 10 µg/ml or higher. researchgate.net The combination of this compound and itraconazole has shown synergistic or additive effects against most dermatophytes, without antagonistic interactions. nih.govresearchgate.net

In a study comparing several drugs against Scopulariopsis brevicaulis, this compound was found to be the most potent. reviberoammicol.com

Versus Azoles (e.g., Fluconazole, Itraconazole, Sertaconazole, Econazole (B349626), Luliconazole (B1675427), Bifonazole, Oxiconazole, Miconazole, Terconazole, Sulconazole, Butoconazole, Isoconazole)

This compound has been compared with various azole antifungals in terms of its in vitro and ex vivo efficacy. Studies indicate that this compound can be more effective than some azoles in specific contexts. For instance, in an in vitro model of dermatophyte nail infection using Trichophyton rubrum nail isolates, this compound demonstrated more effective fungistatic and fungicidal activity compared to bifonazole, with bifonazole being unable to kill T. rubrum in this model oup.comnih.govuni-bielefeld.deresearchgate.net.

While some studies suggest that azole antifungals generally have weaker fungicidal activities than this compound in standard media like RPMI 1640, the activity can vary depending on the specific azole and the presence of keratin (B1170402). For example, efinaconazole (B1671126), an azole, showed fungicidal activity against T. mentagrophytes in keratin medium comparable to this compound and superior to ciclopirox asm.org. However, efinaconazole's activity was not affected by keratin, unlike this compound and terbinafine, which showed decreased activity in the presence of keratin due to high keratin affinity asm.orgmdpi.comasm.org.

In comparative studies, luliconazole demonstrated potent in vitro activity against dermatophyte isolates from onychomycosis patients, with significantly lower MICs (Minimum Inhibitory Concentrations) compared to this compound, ciclopirox, and terbinafine. For instance, the geometric mean MIC for luliconazole against all isolates was 0.00022 µg/ml, while for this compound it was 0.0867 µg/ml nih.govasm.org. In the treatment of tinea cruris, luliconazole 1% cream showed superior clinical and mycological cure rates (85% and 90% respectively) compared to this compound 0.25% cream (72% clinical cure, 80% mycological cure) jptcp.comjptcp.com.

Combinations of this compound with azoles have shown synergistic interactions more frequently than combinations with griseofulvin or terbinafine mdpi.com.

| Antifungal Agent | Geometric Mean MIC (µg/ml) against Dermatophyte Isolates (Onychomycosis) nih.gov | Clinical Cure Rate (Tinea Cruris) jptcp.com | Mycological Cure Rate (Tinea Cruris) jptcp.com |

| Luliconazole | 0.00022 | 85% | 90% |

| This compound | 0.0867 | 72% | 80% |

Versus Allylamines (e.g., Terbinafine, Naftifine)

This compound has been compared with allylamines such as terbinafine and naftifine (B1207962). In experimental models of superficial fungal infection, this compound has shown high activity. On a concentration basis, this compound was found to be more effective in trichophytosis than naftifine and all azoles tested, clearing mycotic foci in guinea pigs within 10 days, a feat not achieved by azoles in those experiments. Tolciclate and terbinafine were the only other substances with a curative effect in these specific experiments nih.govresearchgate.net.

In an ex vivo study comparing nail penetration and antifungal efficacy, this compound 5% nail lacquer yielded larger zones of inhibition against Trichophyton rubrum compared to terbinafine 10% nail solution and naftifine 1% nail solution at similar concentrations. For example, this compound 1.25% produced a 90 mm zone of inhibition, while terbinafine 1.25% yielded 58 mm, and naftifine 1% yielded 30 mm caldic.com. The lowest concentration to yield an inhibition zone was 0.095 µg/mL for this compound, significantly lower than 24.4 µg/mL for terbinafine and 625 µg/mL for naftifine caldic.com.

However, the antifungal activity of terbinafine and this compound can be significantly decreased in the presence of keratin due to their high binding rates to keratin (e.g., 96.0% for terbinafine and 91.8% for this compound), which can limit the amount of free, active drug asm.org.

In a study evaluating combination therapy against Candida albicans, this compound-only patches showed some antifungal activity, while terbinafine-only patches were generally ineffective frontiersin.org. The combination of this compound and terbinafine showed superior and prolonged antifungal effects compared to monotherapy frontiersin.org.

| Antifungal Agent | Concentration | Zone of Inhibition (mm) against T. rubrum (Ex Vivo Nail Penetration) caldic.com |

| This compound | 5% | 116 |

| Terbinafine | 10% | 30 |

| Naftifine | 1% | 78 |

| This compound | 1.25% | 90 |

| Terbinafine | 1.25% | 58 |

| Naftifine | 1% | 30 |

Versus Other Topical Antifungals (e.g., Ciclopirox Olamine, Tolciclate, Tavaborole, Efinaconazole, Tioconazole)

This compound has been extensively compared with other topical antifungals, particularly ciclopirox olamine. Both this compound and ciclopirox exhibit a broad antifungal activity, despite having different modes of action nih.govtermedia.pl.

In an in vitro model of dermatophyte nail infection, this compound showed the most effective fungistatic and fungicidal activity against seven clinical Trichophyton rubrum nail isolates, followed by ciclopiroxolamine and then bifonazole. The Nail Minimum Fungicidal Concentration (Nail-MFC) for this compound ranged from 2–32 µg/ml, while for ciclopiroxolamine it ranged from 16–32 µg/ml. A mean concentration of 12.28 µg/ml of this compound was sufficient to kill all T. rubrum strains in this model, whereas ciclopiroxolamine required approximately twice that concentration (24.13 µg/ml) oup.comnih.govuni-bielefeld.deresearchgate.net. The individual sensitivity of six out of seven T. rubrum strains was higher for this compound compared to ciclopiroxolamine oup.comnih.gov.

An in vitro study demonstrated that this compound and ciclopirox exhibited comparable sporicidal activity against various spores, outperforming fluconazole and bifonazole mdpi.com.

Efinaconazole, a newer topical antifungal, has been shown to have potent antifungal activity against dermatophytes comparable to this compound. However, efinaconazole has relatively lower binding to keratin and faster release of bound drug from keratin compared to ciclopirox and this compound. The free-drug concentration of efinaconazole in keratin suspensions was significantly higher (14.3%) than that of this compound (1.9%) and ciclopirox (0.7%) asm.orgmdpi.commdedge.comresearchgate.net. This lower keratin affinity of efinaconazole may contribute to its efficacy in onychomycosis by allowing more active drug to penetrate the nail asm.orgresearchgate.net.

In a head-to-head comparative study using an in vitro nail penetration model, this compound 5% nail lacquer exhibited potent antifungal activity against T. rubrum with a mean zone of inhibition of 59.2 mm, while three acid-based medical devices showed no antifungal activity nexttrillionsciences.com.

In Vitro Antifungal Activity in Keratin-Containing Media

The efficacy of topical antifungal agents for onychomycosis is significantly influenced by their ability to penetrate the nail plate and maintain activity within the keratin-rich environment. This compound's antifungal activity can be affected by the presence of keratin. Studies have shown that this compound's activity against dermatophytes can be decreased in media containing keratin due to its high affinity for keratin mdpi.comasm.org.

For instance, in Sabouraud dextrose broth (SDB) containing 5% keratin, this compound was found to be 8-fold less active against T. mentagrophytes compared to SDB alone asm.org. This is attributed to this compound's high rate of binding to keratin, which can be as high as 91.8% asm.org. This binding can potentially trap the drug, limiting the free, active concentration available to exert its antifungal effect within the nail asm.orgasm.org.

Despite this, this compound has demonstrated fungicidal activity in keratin-containing media. In an in vitro study, this compound and ciclopiroxolamine effectively killed T. rubrum growing on nail powder, a keratin-containing medium, suggesting their cidal action in a simulated nail environment oup.comnih.govuni-bielefeld.deresearchgate.net.

Studies on Fungal Adhesion and Biofilm Formation Inhibition

This compound has demonstrated properties that inhibit fungal adhesion and biofilm formation, which are crucial factors in the pathogenesis and persistence of fungal infections, particularly onychomycosis.

In an in vitro study using non-infected big toenails, samples treated with this compound nail lacquer showed significantly reduced fungal invasion compared to untreated control nails. Fungal invasion was observed in 88.9% of untreated nails, whereas only 16.7% of this compound-treated samples harbored fungal hyphae. These findings suggest that the medicated formulation largely inhibits nail adhesion and growth of keratinophilic fungi uliege.be. The nail lacquer may inhibit fungal adhesion, and this compound could abate incipient hyphae production uliege.be. The formulation can also reduce the propensity to form antifungal-resistant spores and limit the risk of reinfection by limiting the adhesion of fungal propagules on and underneath the nail plate uliege.beresearchgate.net.

Furthermore, this compound has been investigated for its ability to inhibit biofilm formation. While some studies have focused on its antibacterial antibiofilm activity (e.g., against Acinetobacter baumannii) mdpi.com, research also extends to fungal biofilms. This compound has been shown to affect preformed biofilms of Scedosporium and Lomentospora species, impacting fungal biomass, extracellular matrix, and viability within the biofilm structure researchgate.netresearchgate.net. This antibiofilm activity is significant as biofilms can contribute to increased resistance to antifungal agents mdpi.comnih.govmicrobialcell.com.

Pharmacological Investigations of Amorolfine

Penetration and Permeation Studies in Biological Matrices

Factors Influencing Nail Penetration (e.g., Nail Characteristics, Enhancers)

The effective delivery of antifungal agents into the nail plate is a complex process, influenced by various intrinsic and extrinsic factors. Drug penetration into the nail plate is not straightforward and significantly limits the effectiveness of topical treatments for onychomycosis. springermedizin.denih.govresearchgate.net

Nail Characteristics: Several intrinsic factors related to the nail itself and the drug's physicochemical properties dictate its ability to permeate the nail plate:

Drug Molecular Size: Smaller molecules generally diffuse more effectively through the pores of the keratin (B1170402) network within the nail. Amorolfine hydrochloride, with a molecular weight of 353.97 g/mol , is considered to have a medium molecular weight, facilitating its relatively easy penetration into the nail plate. mdpi.com

Hydrophilicity/Lipophilicity: The balance between a drug's hydrophilic and lipophilic properties influences its partitioning into the nail matrix. springermedizin.denih.govresearchgate.net

pH and Nature of the Vehicle: The formulation's pH and the vehicle used to transport the drug play a crucial role in its penetration. springermedizin.denih.govresearchgate.net

Solute Charge: The charge of the drug molecule can affect its interaction with the nail's keratin structure and subsequent permeation. springermedizin.denih.govresearchgate.net

Keratin Binding: Keratin, the primary protein component of nails, can bind many antifungal agents, thereby limiting their free concentration and antifungal activity. This compound has been noted to have a low affinity for keratin compared to some other antifungals like ciclopirox (B875) and naftifine (B1207962), which may contribute to a higher concentration of free drug and enhanced permeation to deeper nail layers. researchgate.net

Enhancers: To overcome the nail's formidable barrier properties, various chemical and physical enhancers are employed to improve transungual drug delivery.

Nail Filing: Prior to the initial application of this compound 5% nail lacquer, filing the nail has been shown to enhance the penetration of the active compound into the nail. Studies have demonstrated that filed nails result in larger zones of inhibition for this compound compared to intact nails. caldic.com

Chemical Enhancers: These agents typically induce nail plate hydration and swelling, increasing its porosity and facilitating drug diffusion. Molecules containing sulfhydryl groups, such as thioglycolic acid, can disrupt disulfide bonds of keratin molecules, leading to irreversible structural changes that enhance drug penetration. Keratolytic agents like urea (B33335) soften the nail plate through keratin denaturation. mdpi.com

Research indicates that incorporating thioglycolic acid and urea into formulations can increase the accumulation of this compound hydrochloride in nail layers by up to 100% and 57%, respectively. mdpi.com

Other chemical enhancers that have shown statistically significant increases (p<0.05) in this compound hydrochloride accumulation in human nail clippings include 10% lactic acid, 2% thioglycolic acid, 5% PEG200 solutions, and a mixture of 2% urea and 2% thioglycolic acid. lsmuni.lt

Pretreatment of the nail with 0.5% salicylic (B10762653) acid, and 5% and 10% of either urea or thioglycolic acid, significantly enhanced this compound hydrochloride penetration into hoof lamella in ex vivo studies. mdpi.com

Table 1: Impact of Chemical Enhancers on this compound Accumulation in Nail Clippings

| Chemical Enhancer | Effect on this compound HCl Accumulation in Nail Layers | Reference |

| Thioglycolic acid | Up to 100% increase | mdpi.com |

| Urea | Up to 57% increase | mdpi.com |

| Lactic acid (10%) | Statistically significant increase | lsmuni.lt |

| PEG200 (5%) | Statistically significant increase | lsmuni.lt |

| Urea (2%) + Thioglycolic acid (2%) | Statistically significant increase | lsmuni.lt |

| Salicylic acid (0.5%) | Significant enhancement of penetration into hoof lamella (ex vivo) | mdpi.com |

Physical Enhancers: These methods physically alter the nail barrier to improve drug permeation.

Fractional CO2 laser treatment has been shown to induce structural changes in the nail barrier, increasing the permeation of this compound hydrochloride twofold when combined with thioglycolic acid-containing formulations. mdpi.com

Sonication and Nd:YAG laser application have also been identified as non-damaging physical enhancement methods that can be used to increase drug accumulation. lsmuni.lt

Ex vivo penetration studies have revealed that the highest levels of this compound hydrochloride accumulate and penetrate the nail when combining a mixture of urea and thioglycolic acid with fractional CO2 laser treatment. lsmuni.lt

Systemic Absorption and Distribution

This compound, when administered topically as a nail lacquer, exhibits very low systemic absorption. This characteristic is crucial for its safety profile, minimizing the risk of systemic side effects. rowex.ienih.govmims.come-lactancia.orghpra.ieresearchgate.net

Absorption: Following topical application, the systemic absorption of this compound is minimal. No systemic signs of overdose are expected from topical application. rowex.iemims.com This low absorption is attributed to the drug's formulation as a nail lacquer, which allows it to penetrate the nail plate and diffuse locally. rowex.iemims.come-lactancia.orghpra.ie

Distribution within the Nail: this compound effectively penetrates and diffuses through the nail plate, reaching the nail bed, where the fungi are often difficult to access. rowex.ienih.govmims.come-lactancia.orghpra.ie Studies using advanced imaging techniques, such as Matrix-Assisted Laser Desorption Ionization–Fourier Transform Ion Cyclotron Resonance (MALDI-FTICR) imaging, have confirmed that both this compound and terbinafine (B446) penetrate the entire thickness of the toenail, from the top surface to the nail bed. springermedizin.denih.gov

this compound can be detected in the nail for approximately two weeks after application. nih.gov

Systemic Distribution and Accumulation: Even with prolonged topical treatment, there are no indications of drug accumulation in the human body. rowex.iee-lactancia.orghpra.ie This lack of systemic accumulation further underscores the localized action of this compound when applied topically. hpra.ie

Table 2: Comparative Nail Concentrations of this compound and Terbinafine

| Antifungal Agent | Mean Concentration (µg/g of tissue) in Nail (3 hours post-treatment) | Median Multiplicity of MIC90 in Nail | Reference |

| This compound | 780 | 191 | springermedizin.de |

| Terbinafine | 1414 | 48 | springermedizin.de |

Note: While terbinafine showed a higher mean concentration, this compound's concentration relative to its MIC90 (Minimum Inhibitory Concentration 90%) was significantly higher, indicating a greater therapeutic margin within the nail. springermedizin.denih.gov

Resistance Mechanisms and Surveillance

Fungal Resistance Development to Amorolfine

This compound exerts its antifungal effect by inhibiting two key enzymes in the ergosterol (B1671047) biosynthesis pathway: delta-14-reductase and delta-7,8-isomerase fishersci.fiwikipedia.orgwikipedia.orgfishersci.cafishersci.casuprabank.orgguidetoimmunopharmacology.orgfishersci.camims.comuni.lu. This dual inhibition leads to a depletion of ergosterol, a vital component of the fungal cell membrane, and a concomitant accumulation of atypical, toxic sterols like ignosterol, thereby compromising membrane structure and function wikipedia.orgwikipedia.orgsuprabank.orgguidetoimmunopharmacology.org. This multifaceted approach is thought to reduce the likelihood of resistance development compared to agents that target only a single enzyme or pathway wikipedia.org.

Despite its dual mechanism of action, fungal resistance to this compound can develop. While reports of acquired resistance to morpholines in human pathogens are generally rare nih.gov, studies have demonstrated that resistance can emerge, particularly under conditions mimicking low drug levels at infection sites. For instance, research on Trichophyton rubrum, a common dermatophyte, indicated that resistance to this compound could emerge at a higher frequency than spontaneous mutation when the fungus was exposed to subinhibitory drug concentrations over multiple transfers mims.com. This suggests that prolonged exposure to inadequate drug levels, which can occur with inconsistent topical application, may contribute to the development of resistance.

Cross-Resistance Patterns with Other Antifungal Classes

Cross-resistance, where resistance to one antifungal agent confers resistance to others, is a significant concern in antifungal therapy. Studies have shown cross-resistance patterns involving this compound and other classes of antifungals, particularly azoles and allylamines, which also target ergosterol biosynthesis.

For example, Candida albicans mutants that have developed resistance to azole antifungals such as fluconazole (B54011), itraconazole (B105839), or ketoconazole (B1673606) have also exhibited decreased susceptibility or cross-resistance to this compound and terbinafine (B446) (an allylamine). Conversely, T. rubrum mutants that developed resistance to this compound also showed reduced susceptibility to terbinafine and itraconazole mims.com. These observations suggest shared or overlapping resistance mechanisms among these antifungal classes. A clinical isolate of Candida glabrata that developed fluconazole resistance was also found to be cross-resistant to terbinafine and this compound.

The following table summarizes observed cross-resistance patterns involving this compound:

| Antifungal Class (this compound) | Other Antifungal Class | Fungal Species | Observed Cross-Resistance | Source |

| Morpholine (B109124) (this compound) | Azoles (Fluconazole, Itraconazole, Ketoconazole) | Candida albicans | Yes (decreased susceptibility) | |

| Morpholine (this compound) | Allylamines (Terbinafine) | Candida albicans | Yes (decreased susceptibility) | |

| Morpholine (this compound) | Azoles (Itraconazole) | Trichophyton rubrum | Yes (decreased susceptibility) | mims.com |

| Morpholine (this compound) | Allylamines (Terbinafine) | Trichophyton rubrum | Yes (decreased susceptibility) | mims.com |

| Morpholine (this compound) | Azoles (Fluconazole) | Candida glabrata | Yes | |

| Morpholine (this compound) | Allylamines (Terbinafine) | Candida glabrata | Yes |

Molecular Mechanisms of Resistance (e.g., Efflux Pumps, Target Gene Mutations)

Fungal resistance to antifungals, including this compound, can arise through several molecular mechanisms.

Target Enzyme Alterations: this compound specifically inhibits delta-14-reductase (encoded by the ERG24 gene) and delta-7,8-isomerase (encoded by the ERG2 gene) in the ergosterol biosynthesis pathway fishersci.fiwikipedia.orgfishersci.casuprabank.orgfishersci.camims.comuni.lu. While specific point mutations or alterations in these target enzymes directly conferring high-level this compound resistance are not as extensively documented as for azoles (which target ERG11/CYP51) fishersci.fi, such changes could theoretically reduce drug binding affinity or enzyme activity, leading to resistance. The depletion of ergosterol and the accumulation of toxic sterol intermediates are the direct consequences of this compound's action, and fungal adaptations to these sterol changes could also contribute to resistance wikipedia.orgwikipedia.orgsuprabank.orgguidetoimmunopharmacology.org.

Efflux Pumps: Overexpression of drug efflux pumps is a prominent and well-characterized mechanism of antifungal resistance, leading to a reduction in the intracellular concentration of the drug fishersci.fiuni.lunih.gov. In Candida albicans, ATP-binding cassette (ABC) transporters, particularly CDR1 and CDR2, play a significant role. These efflux pumps can actively transport a variety of antifungal drugs out of the fungal cell, including azoles, terbinafine, and morpholines like this compound nih.gov. Studies have shown that C. albicans mutants with a deletion in the CDR1 gene exhibited hypersusceptibility to fluconazole, itraconazole, ketoconazole, terbinafine, and this compound, highlighting the role of CDR1 in mediating resistance to these compounds. Overexpression of MDR1 (also known as BENr or CaMDR1), another major facilitator superfamily (MFS) efflux transporter, is primarily associated with fluconazole resistance but can also contribute to multidrug resistance. In T. rubrum, ABC transporters such as TruMDR1 and TruMDR2 have been identified as contributors to resistance to various antifungal drugs, and it is hypothesized that efflux by these transporters may also play a role in this compound resistance in this organism.

Surveillance Studies on this compound Resistance in Clinical Isolates

Despite the potential for resistance development, reports of acquired resistance to this compound in clinical fungal isolates are generally considered rare nih.gov. Some studies have indicated that clinical isolates were sensitive to this compound in vitro prior to treatment, and no development of resistance was observed during the course of those specific treatments.

However, the continuous and widespread use of topical antifungal agents for prolonged periods, as is common in the treatment of onychomycosis, underscores the importance of ongoing surveillance. The in vitro studies demonstrating that T. rubrum can develop resistance to this compound when exposed to subinhibitory concentrations highlight a potential risk in clinical settings where drug penetration or patient adherence might lead to suboptimal drug levels mims.com. While specific large-scale surveillance studies focusing solely on this compound resistance prevalence in clinical isolates are not as frequently reported as for systemic antifungals like azoles, the observed cross-resistance patterns necessitate continued vigilance. The emergence of multi-drug resistant fungal pathogens, such as Candida auris, further emphasizes the need for comprehensive surveillance programs to monitor resistance trends across all antifungal classes, including morpholines.

Combination Therapy Research with Amorolfine

Rationale for Combination Antifungal Strategies

Onychomycosis, a common fungal infection of the nails, is notoriously difficult to treat and is associated with high relapse rates. nih.govnih.gov The inherent challenges in achieving complete and sustained cures with monotherapy have driven the exploration of combination antifungal strategies. A primary rationale for combining oral and topical antifungal drugs is the observed increase in success rates. nih.govnih.gov This approach leverages additive or synergistic modes of action, which are anticipated to improve treatment outcomes. nih.gov

Synergistic Interactions with Oral Antifungals (e.g., Terbinafine (B446), Fluconazole (B54011), Itraconazole)

Research has demonstrated significant synergistic and additive interactions when amorolfine is combined with various oral antifungal agents.

Clinical trials have further supported these in vitro findings. A study comparing oral terbinafine monotherapy with a combination of oral terbinafine and topical this compound reported significantly higher mycological cure rates at 3 months in the combination group (94.2%) compared to monotherapy (59.7%; p < 0.001). nih.gov At 18 months, complete cure rates were 72.3% for the combination therapy versus 37.5% for oral terbinafine alone, and clinical cure rates were 74% versus 42%, respectively. nih.govnih.gov Another study on severe onychomycosis affecting the matrix region found a global cure rate (combined mycological and clinical cure) of 72.3% for the this compound and 12-week terbinafine combination group, compared to 37.5% for the terbinafine alone group at 18 months. nih.govmdpi.com

Fluconazole An increase in the efficacy of this compound lacquer in combination with fluconazole has been observed. fishersci.ca Generally, this compound combined with azole antifungals (a class that includes fluconazole and itraconazole) has yielded synergistic interactions more frequently than combinations with terbinafine. nih.gov

Itraconazole (B105839) In vitro investigations have revealed synergistic effects between this compound and itraconazole. One study reported synergy (FIC index ≤ 0.5) in 32% of Trichophyton rubrum and Trichophyton interdigitale strains, with FIC indices ranging from 0.24 to 0.49. researchgate.net Another study indicated synergistic effects (FIC index ≤ 1) in 50% of 10 dermatophyte strains when this compound and itraconazole were combined. researchgate.net

Clinical studies have corroborated the benefits of this combination. A study on toenail onychomycosis treated with oral itraconazole and topical 5% this compound nail lacquer showed a total reduced affected nail area of 81.5% and a cure rate of 57.4% after 6 months. researchgate.net For severe toenail onychomycosis with matrix involvement, combination therapy of this compound and itraconazole demonstrated significantly higher mycological cure rates at week 12 (93.3% and 82.9% for different combination regimens) compared to itraconazole monotherapy (41.2%). proquest.comwikipedia.org Global cure rates at week 24 were also notably higher in the combination groups (83.7% and 93.9%) versus itraconazole monotherapy (68.8%). proquest.comwikipedia.org

Table 1: Select Mycological and Clinical Cure Rates of this compound Combination Therapies with Oral Antifungals

| Combination Therapy Regimen | Mycological Cure Rate (%) | Clinical Cure Rate (%) | Global Cure Rate (%) | Timepoint | Reference |

| Oral Terbinafine + Topical this compound vs. Oral Terbinafine Monotherapy | 94.2 vs. 59.7 (at 3 months) | 74 vs. 42 (at 18 months) | 72.3 vs. 37.5 (at 18 months) | 3 & 18 months | nih.govnih.gov |

| Oral Itraconazole + Topical this compound vs. Oral Itraconazole Monotherapy | 93.3 / 82.9 vs. 41.2 (at 12 weeks) | - | 83.7 / 93.9 vs. 68.8 (at 24 weeks) | 12 & 24 weeks | proquest.comwikipedia.org |

| Oral Itraconazole + Topical this compound | 57.4 | 81.5 (affected nail area reduction) | - | 6 months | researchgate.net |

Synergistic Interactions with Other Topical Antifungals (e.g., Ciclopirox (B875), Econazole)

While this compound and other topical antifungals like ciclopirox and econazole (B349626) are commonly used in combination with oral agents, direct synergistic interactions between this compound and these specific topical antifungals are less extensively documented in isolation. Studies often compare their efficacy when combined with systemic drugs or as part of multi-drug formulations.

For instance, in vitro research has indicated that combining terbinafine with this compound tends to be more effective than combining terbinafine with ciclopirox. nih.govproquest.com Some studies have grouped this compound and ciclopirox together, noting that both, when combined with azoles, showed synergistic interactions against various Trichophyton species. nih.govwikipedia.orgwikipedia.org However, this highlights their individual potential for synergy with a third agent (azoles), rather than direct synergy between this compound and ciclopirox.

Regarding econazole, a novel micelle-based "Tri-Therapy" formulation has been developed for the simultaneous topical cutaneous delivery of econazole, terbinafine, and this compound. nih.gov This approach is based on the expectation of higher therapeutic efficacy stemming from the synergistic effects of the combined antifungal agents, which target key enzymes involved in ergosterol (B1671047) biosynthesis. nih.gov This suggests a potential for beneficial combined action within a multi-drug formulation rather than a specific synergistic interaction between this compound and econazole as a two-drug combination.

Combination with Non-Antifungal Agents (e.g., Colistin (B93849) for Bacterial Co-infections)

Beyond antifungal combinations, this compound has shown promising synergistic activity with non-antifungal agents, particularly in addressing bacterial co-infections. Research has investigated the potential synergistic antibacterial activity of this compound in combination with colistin, an antibiotic, against Acinetobacter baumannii.

This combination therapy demonstrated significant synergistic activity against A. baumannii, with a fractional inhibitory concentration index (FICI) of 0.094. Mechanistically, this compound was found to enhance the membrane disruption caused by colistin and also exhibited the capacity to bind to bacterial DNA. The combination proved effective against various clinical A. baumannii strains, including those resistant to colistin, with the exception of a highly resistant pmrA strain. In vitro studies showed that the combination of colistin with this compound led to a 4- to 16-fold decrease in minimum inhibitory concentration (MIC) values for several Gram-negative bacteria, with the most pronounced synergistic activity observed against A. baumannii. Furthermore, in a mouse sepsis model, this combination therapy resulted in increased survival rates compared to colistin monotherapy. Given this compound's inherent antifungal properties, it is hypothesized that the this compound-colistin combination could be effective in complex scenarios involving fungal-Gram-negative bacteria co-infections.

Impact of Combination Therapies on Mycological and Clinical Cure Rates

Combination therapies involving this compound have consistently demonstrated superior mycological and clinical cure rates compared to monotherapy, particularly in the treatment of onychomycosis.

Studies combining oral terbinafine with topical this compound have shown significantly enhanced outcomes. Mycological cure rates at 3 months were reported at 94.2% for combination therapy versus 59.7% for oral terbinafine monotherapy. nih.gov At 18 months, complete cure rates reached 72.3% with combination therapy compared to 37.5% with monotherapy, and clinical cure rates were 74% versus 42%, respectively. nih.govnih.gov The global cure rate (a combined assessment of mycological and clinical cure) at 18 months for patients receiving this compound in combination with 12 weeks of oral terbinafine was 72.3%, significantly higher than the 37.5% observed with terbinafine alone. nih.govmdpi.com

Research on Preventing Recurrence and Relapse with Combination Strategies

The high relapse rates associated with onychomycosis highlight the importance of strategies aimed at preventing recurrence. nih.gov Research suggests that topical this compound can play a valuable role as a prophylactic measure to prevent the recurrence of onychomycosis.

Novel Drug Delivery Systems and Formulations for Amorolfine

Enhanced Transungual Delivery Strategies

Effective transungual delivery is crucial for the successful topical treatment of nail infections. Researchers have explored various strategies to augment the penetration of amorolfine through the dense keratinized structure of the nail plate nih.govdost.gov.ph.

Polymeric nail lacquers are a primary formulation approach for this compound, forming a drug-loaded film on the nail surface upon solvent evaporation. This film provides a high concentration gradient, facilitating sustained drug release and prolonged contact with the nail dost.gov.phjapsonline.com. Studies have investigated various film-forming polymers to optimize these systems. For instance, Eudragit E100 has been utilized in polymeric nail lacquers for this compound hydrochloride delivery. Formulations containing Eudragit E100 at concentrations between 5% and 20% have been developed, with higher concentrations potentially leading to yellowish discoloration, increased viscosity, and prolonged drying times mdpi.com. Other polymers, such as Eudragit RL100, Eudragit RS100, ethyl cellulose, and nitrocellulose, have also been explored for their film-forming properties and their influence on drug release and penetration dost.gov.phresearchgate.netlsmuni.lt. Plasticizers like Transcutol P and triacetin (B1683017) are often incorporated to optimize the physical characteristics of these lacquers, affecting drying time and permeability. Transcutol P has been shown to ensure sustained and consistent release, while triacetin formulations might result in decreased release when stored at high temperatures lsmu.ltlsmuni.lt.

Nanoparticle-based systems offer promising avenues for enhanced transungual delivery due to their small size, which can improve drug penetration. Nanoemulsions and nanogels incorporating this compound have been developed and characterized. A nanoemulgel (NEG) containing this compound hydrochloride was formulated using undecylenic acid as an oil phase and thioglycolic acid as a penetration enhancer nih.govmdpi.com.

Research findings for a nanoemulsion (NE) and nanoemulgel (NEG) formulation of this compound hydrochloride demonstrated favorable characteristics:

| Formulation Type | Particle Size (nm) | Zeta Potential (mV) | In Vitro Cumulative Drug Release (%) | Transungual Permeation (%) |

| Nanoemulsion (NE) | 78.04 ± 4.724 | -0.7 | 96.74 | 54.81 |

| Nanoemulgel (NEG) | Not specified | Not specified | 88.54 | 73.49 |

| Data derived from nih.govmdpi.comresearchgate.net. |

These results indicate that nanoemulgel formulations can significantly enhance transungual permeation compared to nanoemulsions, suggesting their potential for more effective topical treatment nih.govmdpi.com.

Micelle-based formulations represent another advanced nanocarrier system for antifungal agents. D-α-tocopheryl polyethylene (B3416737) glycol succinate (B1194679) (TPGS) has been successfully used to develop micelle-based formulations for the simultaneous delivery of multiple antifungal drugs, including this compound, econazole (B349626), and terbinafine (B446) mdpi.com. This "tri-therapy" approach aims to leverage the complementary mechanisms of action of different antifungals. Studies have shown that such novel polymeric micelle carrier systems can achieve statistically equivalent drug deposition in the epidermis compared to marketed formulations, even with a 10-fold lower drug content. Furthermore, drug concentrations of each antifungal agent in all skin layers were found to be significantly higher than their minimum inhibitory concentrations (MIC80) against common dermatophytes like Trichophyton rubrum mdpi.com.

Chemical Enhancers for Permeation (e.g., Thioglycolic Acid, Urea (B33335), Undecylenic Acid)

Chemical enhancers play a critical role in improving the transungual delivery of this compound by modifying the nail plate's barrier properties, typically by inducing hydration, swelling, or disrupting disulfide bonds within the keratin (B1170402) network nih.govdost.gov.phmdpi.comresearchgate.net.

Thioglycolic Acid : This compound, containing sulfhydryl groups, is known to cause nail plate swelling and increase porosity by disrupting disulfide bonds of keratin molecules. Incorporating thioglycolic acid into this compound formulations has demonstrated a significant increase in drug accumulation within nail layers. For instance, formulations with thioglycolic acid led to up to a 100% increase in this compound accumulation in nail layers nih.govresearchgate.net. A 5% concentration of thioglycolic acid has been shown to increase this compound HCl release from nail lacquers twofold lsmu.lt.

Urea : As a keratolytic agent, urea softens the nail plate through keratin denaturation, thereby enhancing drug penetration nih.govmdpi.com. Formulations incorporating urea have resulted in increased accumulation of this compound in nail layers by up to 57% nih.govresearchgate.net. A mixture of 2% urea and 2% thioglycolic acid statistically significantly increased this compound accumulation in human nail, with a maximum release of 96.4 ± 0.26% from nail lacquers lsmuni.lt.

Undecylenic Acid : This unsaturated fatty acid, derived from castor oil, can serve as an oil phase in novel formulations and also possesses antifungal properties mdpi.comnih.gov. It has been utilized in the development of this compound-containing nanoemulgels, contributing to enhanced transungual permeation nih.govmdpi.com.

Salicylic (B10762653) Acid : Another keratolytic agent, salicylic acid, has been shown to increase this compound HCl uptake twofold in some studies lsmu.lt.

The following table summarizes the reported enhancement effects of chemical permeation enhancers on this compound accumulation in nail layers:

| Chemical Enhancer | Concentration | Effect on this compound Accumulation in Nail Layers (vs. control) | Source |

| Thioglycolic Acid | Not specified | Up to 100% increase | nih.govresearchgate.net |

| Urea | Not specified | Up to 57% increase | nih.govresearchgate.net |

| Salicylic Acid | Not specified | Twofold increase | lsmu.lt |

Physical Enhancers for Permeation (e.g., Fractional CO2 Laser Pretreatment)

Physical enhancement methods offer non-invasive or minimally invasive approaches to disrupt the nail barrier and facilitate drug delivery.

Fractional CO2 Laser Pretreatment : This method creates microchannels on the nail surface, increasing the contact area between the topical formulation and the nail, thereby enhancing drug penetration nih.govsemanticscholar.org. Studies have demonstrated that pretreatment with a fractional CO2 laser can significantly increase the permeation of this compound hydrochloride through the nail, with one study reporting a twofold increase when combined with a thioglycolic acid-containing formulation nih.govresearchgate.netresearchgate.net. Clinical evaluations have also shown positive responses in patients with onychomycosis treated with CO2 laser pretreatment followed by this compound cream application semanticscholar.org.

Ultrasound : Ultrasound application has been shown to statistically significantly increase the accumulation and penetration rates of this compound in human nails, regardless of the chemical enhancer used lsmu.ltlsmuni.ltlsmuni.lt.

Iontophoresis : This technique, which uses an electric current to enhance drug penetration, has also illustrated its ability to improve transungual delivery of this compound, inducing penetration through acceptor media lsmu.ltlsmuni.lt.

The combined effect of physical and chemical enhancers has shown synergistic potential. For example, a significant increase in this compound accumulation was achieved when laser pretreatment was combined with thioglycolic acid chemical enhancement nih.govresearchgate.net.

Development and Characterization of Novel Formulations for Topical Application

The development of novel topical formulations for this compound involves a systematic approach to design, optimize, and characterize the final product to ensure quality and efficacy. Key characterization parameters include:

Physical Characteristics : Evaluation of properties such as drying time, non-volatile content, blush test, and smoothness of flow is crucial for patient acceptability and formulation stability nih.govdost.gov.phmdpi.commdpi.com.

Drug Release and Permeation Studies : In vitro cumulative drug release studies, often performed using modified Franz diffusion cells, determine how much drug is released from the formulation over time mdpi.comlsmu.ltlsmuni.ltmdpi.comjetir.org. Transungual permeation studies, using human nail clippings or bovine hoof membranes as models, quantify the amount of drug that penetrates into and through the nail plate nih.govnih.govmdpi.commdpi.comresearchgate.netresearchgate.netdntb.gov.ua.

Particle Size and Zeta Potential : For nanoparticle-based systems like nanoemulsions, these parameters are critical indicators of formulation stability and potential for permeation nih.govmdpi.comresearchgate.net.

Analytical Methods : Validated analytical methods, such as Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) with UV detection, are essential for the identification, quantification, and stability assessment of this compound in formulations lsmuni.ltjetir.orgresearchgate.net. These methods ensure accuracy, precision, linearity, and robustness of the analytical results jetir.orgresearchgate.net.

Compatibility Studies : Techniques like Fourier-transform infrared spectroscopy (FTIR) are used to confirm the compatibility between the drug and excipients, ensuring no undesirable interactions occur within the formulation researchgate.netresearchgate.net. Differential Scanning Calorimetry (DSC) can be employed to confirm the physical state of the drug within the formulation, such as its amorphous state researchgate.net.

The systematic design and characterization of these novel formulations are pivotal in advancing topical this compound therapy, aiming for improved drug penetration, sustained release, and ultimately, enhanced clinical outcomes for onychomycosis.

Sustained Release Formulations

The inherent challenges associated with transungual drug delivery, primarily the low permeability of the nail plate, necessitate the development of advanced formulations that can provide sustained release of active pharmaceutical ingredients such as this compound. Sustained release formulations aim to maintain therapeutic drug concentrations over extended periods, potentially reducing application frequency and improving treatment efficacy for conditions like onychomycosis.

Research efforts have focused on developing novel ungual drug delivery systems for this compound to enhance its penetration and prolong its release within the nail unit. One approach involves the use of polymeric nail lacquers. For instance, studies have explored formulations of this compound using different concentrations of the polymer Eudragit RL 100 (ERL 100). Among various formulations, specific compositions, such as F5 and F6, demonstrated favorable physical characteristics, including viscosity, water resistance, stability, drying time, and smoothness, along with effective antifungal activity as indicated by the zone of inhibition rjptonline.org.

Further investigations into polymeric systems have evaluated the impact of Eudragit E100 concentration on the release of this compound hydrochloride from lacquer films. An increase in Eudragit E100 polymer quantity from 5% to 20% in the formulation led to an increased release of this compound hydrochloride from the lacquer film, reaching up to 20% in 4 hours, and ultimately releasing 76.3% of the this compound quantity available in the film mdpi.comnih.gov. This suggests that polymer concentration can be a critical factor in modulating drug release from these systems.

Table 1: Effect of Eudragit E100 Concentration on this compound Hydrochloride Release from Lacquer Films

| Eudragit E100 Concentration (%) | This compound HCl Release at 4 hours (%) | Total this compound HCl Released (%) |

| 5 | Not specified (baseline) | Not specified (baseline) |

| 20 | Up to 20 | 76.3 |

Novel formulations, such as nanoemulgels (NEG), have also been developed to achieve sustained release of this compound hydrochloride. In a comparative study, an this compound HCl-containing nanoemulgel exhibited a sustained release pattern when compared to a nanoemulsion (NE). Specifically, the nanoemulgel showed 27.94% ± 1.55% release in 2 hours, whereas the nanoemulsion showed 36% ± 3.61% release in the same period, indicating a more prolonged release profile for the nanoemulgel due to its rigid three-dimensional structure mdpi.com. Both formulations were observed to follow the Higuchi model for drug release kinetics, characterized by a regression coefficient close to 1 mdpi.com.

Another study focused on optimizing a hydrophilic nail lacquer containing this compound hydrochloride. It was determined that increasing the concentration of water in the formulation to 79-80% and decreasing ethanol (B145695) to 11% significantly increased the release of this compound hydrochloride lsmu.lt. The optimal composition identified for this hydrophilic nail lacquer included 80% water, 2% ethyl acetate, and 11% ethanol, demonstrating a high desirability of over 90% in the optimization model lsmu.lt.

Table 2: Optimized Hydrophilic Nail Lacquer Composition and Impact on this compound HCl Release

| Component | Optimal Concentration (%) | Effect on this compound HCl Release |

| Water | 80 | Increased release |

| Ethanol | 11 | Increased release |

| Ethyl Acetate | 2 | - |

Furthermore, research has investigated the incorporation of chemical enhancers to improve the accumulation and permeation of this compound hydrochloride through human nail clippings, contributing to sustained delivery. The inclusion of thioglycolic acid and urea into formulations resulted in increased accumulation of the antifungal agent in nail layers by up to 100% and 57%, respectively nih.gov.

Table 3: Effect of Chemical Enhancers on this compound Hydrochloride Accumulation in Nail Layers

| Chemical Enhancer | Increased Accumulation in Nail Layers (%) |

| Thioglycolic acid | Up to 100 |

| Urea | Up to 57 |

In vitro drug release studies comparing a newly developed this compound nail lacquer formulation with a marketed preparation have shown promising results for sustained release. The prepared formulation exhibited a better sustained release profile with a cumulative drug release (CDR) of 81.5%, compared to the marketed formulation's CDR of 75% nih.gov. This developed formulation also adhered to the Higuchi release kinetics model, with an R² value of 0.984 nih.gov.

Table 4: In Vitro Cumulative Drug Release Comparison of this compound Nail Lacquers

| Formulation Type | Cumulative Drug Release (CDR) (%) | Release Kinetics Model | R² Value |

| Developed Nail Lacquer | 81.5 | Higuchi | 0.984 |

| Marketed Formulation | 75 | - | - |

These detailed research findings highlight the ongoing advancements in developing sustained release formulations for this compound, utilizing various polymers and enhancers to overcome the challenges of nail permeability and improve therapeutic outcomes for onychomycosis.

Advanced Research Methodologies in Amorolfine Studies

In Vitro Models for Antifungal Efficacy Assessment

In vitro models play a crucial role in evaluating the antifungal efficacy of amorolfine, particularly in the context of onychomycosis, a fungal infection of the nails. These models aim to replicate the complex environment of human nails to assess drug penetration and antifungal activity.

Hoof Membranes: Bovine hoof membranes are frequently employed as an in vitro model for human nails, serving to evaluate both the anti-adhesive and antifungal effects of compounds like this compound mdpi.commdpi.comresearchgate.net. Studies utilizing this model have demonstrated that this compound can penetrate deeper into the membranes and exert its effect even after washing, showing significant anti-adhesive activity, particularly against Trichophyton rubrum mdpi.com. For instance, in one study, this compound achieved 100% inhibition of T. rubrum growth on hoof membranes mdpi.com.

Nail Powder Models: Nail powder models are another established in vitro system used to determine the Nail Minimum Fungicidal Concentration (Nail-MFC) of antifungal agents oup.com. In such models, this compound has exhibited potent fungistatic and fungicidal activity against clinical Trichophyton rubrum nail isolates. A comparative study revealed that this compound had a mean Nail-MFC of 12.28 µg/ml, which was significantly more effective than ciclopiroxolamine, requiring a mean concentration of 24.13 µg/ml to kill all tested strains oup.com. This suggests a superior cidal action for this compound in this specific model oup.com.

Human Cadaver Nails and Ex Vivo Models: Human cadaver nails are also utilized for permeation studies and to assess antifungal activity within a more physiologically relevant context researchgate.netplos.orgresearchgate.net. Ex vivo onychomycosis models, sometimes employing porcine hooves, are evaluated to simulate infection conditions and test the efficacy of formulations applied directly to previously infected nails researchgate.netpreprints.org.

Table 1: Antifungal Efficacy of this compound in In Vitro Nail Models

| Model Type | Fungal Strain | Key Finding (this compound) | Reference |

| Bovine Hoof Membrane | Trichophyton rubrum | 100% inhibition of fungal growth | mdpi.com |

| Nail Powder Model | Trichophyton rubrum | Mean Nail-MFC: 12.28 µg/ml (more effective than ciclopiroxolamine) | oup.com |

| Ex Vivo (Porcine Hooves) | T. mentagrophytes, T. rubrum, M. canis, M. gypseum | Antifungal efficacy similar to commercial formulations | preprints.org |

Analytical Techniques for Quantification in Biological Matrices

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies and understanding drug distribution. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are primary analytical techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely utilized and pivotal analytical technique for the quantification of pharmaceutical compounds in complex biological matrices researchgate.netpensoft.net. For this compound, HPLC with a Diode Array Detector (HPLC-DAD) has been validated as a stability-indicating method for determining this compound in topical formulations researchgate.net. This method demonstrates high selectivity, robustness (RSD < 2.0%), linearity (35–325 μg/mL), accuracy (≈100.0%), and precision (RSD < 2.0%), with a limit of quantitation of 750 ng/mL researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly LC-MS/MS (tandem mass spectrometry), is considered the preferred method for quantifying pharmaceutical compounds in biological matrices due to its exceptional sensitivity, specificity, and throughput researchgate.netpensoft.netnih.govchromatographyonline.com. This technique is highly effective for analyzing pharmaceutical compounds in complex samples such as blood, plasma, urine, and tissue researchgate.net. Ultra-effective liquid chromatography (UPLC) is also employed for quantitative analysis of this compound in samples obtained from penetration experiments lsmuni.lt. Proper sample preparation is a critical step in LC-MS/MS assays to minimize matrix interference and enhance the specificity and sensitivity of the analysis pensoft.netnih.gov.

Table 2: Key Analytical Techniques for this compound Quantification

| Technique | Advantages | Application in this compound Studies | Reference |

| HPLC-DAD | Selectivity, robustness, linearity, accuracy, precision, affordability | Quantification in topical formulations; stability-indicating method | researchgate.net |

| LC-MS/MS | High sensitivity, specificity, throughput, wide applicability | Quantification in complex biological matrices (e.g., nail permeation studies) | plos.orgresearchgate.netnih.govchromatographyonline.com |

| UPLC | High efficiency, speed, and resolution | Quantitative analysis in penetration experiment samples | lsmuni.lt |

Molecular Docking and Computational Modeling for Target Interaction Studies

Molecular docking and computational modeling are advanced in silico methodologies used to predict and understand the interactions between this compound and its biological targets at a molecular level.

Fungal Target Interaction: this compound's mechanism of action involves inhibiting delta-14-sterol reductase and cholestenol delta-isomerase enzymes, which are crucial in the ergosterol (B1671047) biosynthesis pathway of fungi wikipedia.orgnih.gov. Computational studies, such as molecular docking, are employed to elucidate how this compound interacts with these and other relevant proteins nih.govbiotech-asia.org.

Keratin (B1170402) Binding: Molecular docking studies have investigated the binding affinity of this compound hydrochloride (this compound HCl) with keratin, a primary component of nails. These studies revealed that this compound HCl exhibits a strong interaction with keratin, indicated by a low binding energy (G-score) of -7.325 Kcal/mol nih.gov. The interactions are primarily driven by van der Waals, covalent, carbon-hydrogen, Pi-alkyl, and electrostatic forces nih.gov. Specifically, this compound HCl was found to form two hydrogen bonds with Leu B:486 and Glu B:489 residues of keratin nih.gov. This binding to keratin is hypothesized to contribute to the antifungal and antimicrobial effects of the compound nih.gov.

DNA Interaction: Beyond its primary fungal targets, molecular docking has also been used to explore this compound's interaction with DNA. Studies using AutoDock Vina have suggested that this compound exhibits a groove-binding mode of interaction with DNA, particularly near AT-rich regions, with a minimum binding energy of -6.0 kcal/mole mdpi.comresearchgate.net. This non-covalent interaction between this compound and DNA has been observed through biophysical methods like UV-vis absorption spectroscopy mdpi.com.

Microscopic Techniques for Assessing Fungal Inhibition and Nail Structure Changes

Microscopic techniques provide visual insights into the effects of this compound on fungal morphology and its distribution within nail structures.

Optical Microscopy: Optical microscopes, such as the Optika B-353 FL, are utilized to visualize changes in nail structure, which can be affected by fungal infections and subsequent treatment lsmuni.lt.

Scanning Electron Microscopy (SEM): SEM is a powerful tool for evaluating the morphological changes induced by antifungal agents on fungal cells. Studies have used SEM to observe the effects of antifungal derivatives on dermatophytic hyphae, revealing reduction and damage to their morphology researchgate.net. For instance, treated hyphae may appear atypically flattened, indicating a loss of cytoplasmic content due to damage to the cytoplasmic membrane preprints.org. This technique provides direct evidence of the fungicidal or fungistatic effects at a cellular level.

Other Imaging Techniques: More broadly, imaging techniques can be employed to reveal the three-layered structure of the nail, as well as changes in autofluorescence that might occur due to infection or drug penetration researchgate.net.

Pharmacogenomic Approaches to this compound Response

Pharmacogenomics is an emerging field that investigates how an individual's genetic makeup influences their response to drugs, aiming to personalize medicine racgp.org.audromicslabs.com. This discipline leverages genomic techniques, including high-throughput DNA sequencing and bioinformatics, to identify genetic variations that affect drug efficacy, metabolism, and transport racgp.org.audromicslabs.com.